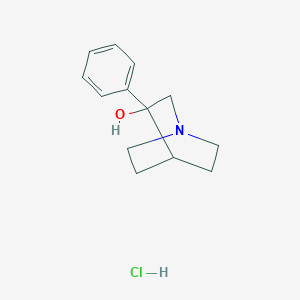

3-Phenylquinuclidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c15-13(11-4-2-1-3-5-11)10-14-8-6-12(13)7-9-14;/h1-5,12,15H,6-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORNXEYSORZZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Phenylquinuclidin 3 Ol Hydrochloride and Its Analogues

Established and Novel Synthetic Routes to the Quinuclidin-3-ol Core Structure

The synthesis of the 3-phenylquinuclidin-3-ol (B2875071) backbone commences with the construction of the foundational quinuclidin-3-ol core. Methodologies have evolved from classical multi-step syntheses to more efficient and stereoselective modern techniques.

Stereoselective Synthesis of the 3-Quinuclidinol (B22445) Precursor

The critical precursor, 3-quinuclidinol, can be synthesized through various routes, with a significant focus on stereoselectivity to obtain specific enantiomers, such as the often-desired (R)-3-quinuclidinol.

Biocatalytic Reduction: A prominent and environmentally sustainable approach involves the stereoselective reduction of 3-quinuclidinone. This has been achieved with high efficiency using enzymes or whole-cell microorganisms. For instance, recombinant Escherichia coli cells expressing a 3-quinuclidinone reductase have been utilized to produce (R)-3-quinuclidinol with high enantiomeric excess. Some methods employ a co-factor regeneration system within the microbial cells to improve efficiency.

Chemical Synthesis: Traditional chemical synthesis of racemic 3-quinuclidinol is also well-established and suitable for large-scale production. A common industrial method involves the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis, decarboxylation, and subsequent reduction of the resulting 3-quinuclidinone. The reduction of 3-quinuclidinone to racemic 3-quinuclidinol can be accomplished using reducing agents like sodium borohydride.

| Precursor | Reagent/Catalyst | Product | Key Feature |

| 3-Quinuclidinone | Recombinant E. coli with 3-quinuclidinone reductase | (R)-3-Quinuclidinol | High stereoselectivity |

| 1-Carbethoxymethyl-4-carbethoxypiperidine | Potassium tert-butoxide, H2SO4, NaOH | 3-Quinuclidinone | Industrial scale synthesis |

| 3-Quinuclidinone | Sodium borohydride | Racemic 3-Quinuclidinol | Standard chemical reduction |

Formation of the Phenyl Moiety at the 3-Position

With the 3-quinuclidinone precursor in hand, the next crucial step is the introduction of the phenyl group at the 3-position. The most common and effective method for this transformation is the Grignard reaction.

Grignard Reaction: This organometallic reaction involves the nucleophilic addition of a phenylmagnesium halide, typically phenylmagnesium bromide, to the carbonyl group of 3-quinuclidinone. The reaction proceeds through a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, 3-phenylquinuclidin-3-ol. This method is highly effective for forming the carbon-carbon bond between the quinuclidine (B89598) ring and the phenyl group.

Development of Asymmetric Synthetic Strategies for Enantiopure 3-Phenylquinuclidin-3-ol Hydrochloride

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric synthetic strategies to produce enantiomerically pure this compound is of paramount importance.

Chiral Catalysis in Quinuclidine Ring System Construction

Asymmetric synthesis can be achieved by employing chiral catalysts during the formation of the quinuclidine ring or in subsequent transformations.

Asymmetric Hydrogenation: A key strategy involves the asymmetric hydrogenation of 3-quinuclidinone or its derivatives. This can be accomplished using transition metal catalysts complexed with chiral ligands. For example, rhodium complexes with chiral diphosphine ligands have been shown to be effective in the asymmetric hydrogenation of 3-quinuclidinone, yielding optically active 3-quinuclidinol. This enantiomerically enriched precursor can then be carried forward to synthesize the desired enantiomer of 3-phenylquinuclidin-3-ol.

Cinchona alkaloids, which inherently possess the quinuclidine framework, are themselves powerful chiral catalysts and have been extensively used in a variety of asymmetric transformations. Their bifunctional nature, with both a basic quinuclidine nitrogen and a hydrogen-bond donating hydroxyl group, allows them to activate both the nucleophile and the electrophile in a stereocontrolled manner.

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of both diastereoselectivity and enantioselectivity is a central challenge in the synthesis of complex molecules like 3-phenylquinuclidin-3-ol. The rigid, bicyclic structure of the quinuclidine core can influence the facial selectivity of nucleophilic additions to the 3-carbonyl group. The choice of chiral catalyst and reaction conditions plays a critical role in directing the stereochemical outcome of the reaction, enabling the selective formation of a single desired stereoisomer.

Derivatization and Functionalization Strategies for Analogue Library Generation

To explore the structure-activity relationships (SAR) and to optimize the biological properties of 3-phenylquinuclidin-3-ol, the generation of analogue libraries through derivatization and functionalization is essential. Combinatorial chemistry approaches, which allow for the rapid synthesis of a large number of related compounds, are particularly valuable in this context.

The 3-phenylquinuclidin-3-ol scaffold offers several points for chemical modification:

The Phenyl Ring: The aromatic ring can be substituted with a variety of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to probe the effects of electronics and sterics on biological activity. These modifications can be introduced on the phenyl Grignard reagent prior to its addition to 3-quinuclidinone or through late-stage functionalization of the phenyl ring in the final product.

The Tertiary Hydroxyl Group: The hydroxyl group at the 3-position can be esterified or etherified to introduce a wide range of functionalities. This can modulate properties such as lipophilicity and hydrogen bonding capacity.

The Quinuclidine Nitrogen: The tertiary amine of the quinuclidine ring is a key site for derivatization. It can be quaternized with various alkyl or benzyl (B1604629) halides to introduce a permanent positive charge, which can be important for receptor interactions.

Systematic Modification of the Phenyl Substituent

The primary method for the synthesis of 3-Phenylquinuclidin-3-ol involves the Grignard reaction, where a phenylmagnesium halide is reacted with 3-quinuclidinone. This foundational reaction provides a versatile platform for systematically modifying the phenyl substituent by utilizing appropriately substituted phenylmagnesium halides.

The general synthetic route involves the initial preparation of 3-quinuclidinone hydrochloride, which can be achieved through a Dieckmann condensation of ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. eurekaselect.com The free base, 3-quinuclidinone, is then reacted with a phenylmagnesium bromide Grignard reagent to yield the tertiary alcohol, 3-phenylquinuclidin-3-ol. miracosta.edumnstate.edu Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

Systematic modification of the phenyl ring is achieved by employing a variety of substituted bromobenzenes in the initial Grignard reagent formation. This allows for the introduction of a wide range of functional groups at various positions on the phenyl ring, enabling the exploration of structure-activity relationships.

Table 1: Examples of Systematically Modified Phenyl Substituents in 3-Arylquinuclidin-3-ol Analogues

| Substituent on Phenyl Ring | Starting Aryl Bromide | Resulting Analogue |

| None | Bromobenzene | 3-Phenylquinuclidin-3-ol |

| 4-Methoxy | 4-Bromoanisole | 3-(4-Methoxyphenyl)quinuclidin-3-ol |

| 4-Chloro | 1-Bromo-4-chlorobenzene | 3-(4-Chlorophenyl)quinuclidin-3-ol |

| 3-Trifluoromethyl | 1-Bromo-3-(trifluoromethyl)benzene | 3-(3-Trifluoromethylphenyl)quinuclidin-3-ol |

| 2-Methyl | 1-Bromo-2-methylbenzene | 3-(2-Methylphenyl)quinuclidin-3-ol |

This table is illustrative and based on the general principles of Grignard reactions applied to 3-quinuclidinone.

The electronic and steric properties of the substituents on the phenyl ring can significantly influence the reaction yield and the properties of the final compound. Electron-donating groups may enhance the nucleophilicity of the Grignard reagent, while bulky ortho-substituents can introduce steric hindrance, potentially lowering reaction rates and yields.

Exploration of Substituent Effects on the Quinuclidine Ring

One approach involves starting with a substituted piperidine (B6355638) derivative, which is then elaborated into the quinuclidine ring system. For instance, a methyl group could be introduced at a specific position on the piperidine ring before its conversion to the corresponding substituted 3-quinuclidinone. This substituted ketone can then be subjected to the Grignard reaction with phenylmagnesium bromide.

Table 2: Hypothetical Analogues with Modified Quinuclidine Rings

| Quinuclidine Ring Substituent | Required Precursor | Resulting Analogue |

| 2-Methyl | 2-Methyl-3-quinuclidinone | 2-Methyl-3-phenylquinuclidin-3-ol |

| 6-Fluoro | 6-Fluoro-3-quinuclidinone | 6-Fluoro-3-phenylquinuclidin-3-ol |

| 1-Oxide | 3-Phenylquinuclidin-3-ol | 3-Phenylquinuclidin-3-ol N-oxide |

Another potential point of modification is the quinuclidine nitrogen, which can be oxidized to form the N-oxide derivative. This transformation alters the electronic and steric properties of the molecule and can be achieved post-synthesis of the core 3-Phenylquinuclidin-3-ol structure.

Synthesis of Prodrugs and Research Probes (Non-Clinical Focus)

The tertiary hydroxyl group of 3-Phenylquinuclidin-3-ol serves as a convenient handle for the synthesis of prodrugs and research probes. Esterification of this alcohol is a common strategy to create prodrugs that can offer modified pharmacokinetic profiles. nih.gov For research purposes, this hydroxyl group can be derivatized to attach fluorescent tags, affinity labels, or other reporter groups.

A general approach to synthesizing ester prodrugs involves the reaction of 3-Phenylquinuclidin-3-ol with an appropriate acid chloride or anhydride (B1165640) in the presence of a base. nih.gov This method allows for the linkage of various promoieties, such as amino acids or other carboxylic acids, to the parent molecule. nih.gov

Table 3: Potential Ester Prodrugs and Research Probes of 3-Phenylquinuclidin-3-ol

| Attached Moiety | Reagent | Resulting Derivative | Potential Application |

| Acetate | Acetyl chloride | 3-Acetoxy-3-phenylquinuclidine | Simple ester prodrug |

| Glycinate | N-Boc-glycine, followed by deprotection | 3-Glycinoyloxy-3-phenylquinuclidine | Amino acid prodrug |

| Fluorescein ester | Fluorescein isothiocyanate (after linker attachment) | Fluorescein-labeled 3-phenylquinuclidin-3-ol | Fluorescent probe |

| Biotin ester | Biotinyl-N-hydroxysuccinimide ester | Biotinylated 3-phenylquinuclidin-3-ol | Affinity-based probe |

This table outlines potential synthetic strategies for creating prodrugs and research probes based on established chemical transformations.

The synthesis of these derivatives must be carefully controlled to avoid side reactions, particularly with the basic nitrogen of the quinuclidine ring. Protection of the nitrogen may be necessary in some cases, followed by a deprotection step after the desired modification of the hydroxyl group.

Synthetic Challenges and Methodological Advancements

The synthesis of this compound and its analogues is not without its challenges. The Grignard reaction, while powerful, is highly sensitive to moisture and protic impurities, which can quench the organometallic reagent and reduce yields. libretexts.org A significant side reaction is the formation of biphenyl (B1667301) through the coupling of the Grignard reagent, which can complicate purification. libretexts.org

Another challenge lies in the potential for the Grignard reagent to be consumed by enolization of the 3-quinuclidinone starting material, although this is generally less of a concern with ketones that have limited α-hydrogens available for abstraction. The steric bulk of both the quinuclidine ring and substituted phenylmagnesium halides can also impede the reaction, necessitating longer reaction times or more reactive reagents.

Methodological advancements to address these challenges include the use of anhydrous solvents and inert atmospheres to prevent the degradation of the Grignard reagent. youtube.com The activation of magnesium metal, for instance with iodine or 1,2-dibromoethane, can be crucial for initiating the Grignard reagent formation. youtube.com

For the purification of the final product, chromatographic techniques are often employed to separate the desired tertiary alcohol from unreacted starting materials and byproducts like biphenyl. chegg.com The conversion to the hydrochloride salt can also aid in purification through crystallization. google.com

Recent advancements in synthetic methodology that could be applied to this synthesis include the use of microfluidic reactors for better control over reaction conditions and improved safety, as well as the development of more robust organometallic reagents that are less sensitive to reaction conditions.

Pharmacological Characterization and Mechanistic Investigations

Ligand-Receptor Interaction Profiling

The quinuclidine (B89598) moiety is a key structural element in many ligands that target muscarinic acetylcholine (B1216132) receptors. These G-protein-coupled receptors are integral to cholinergic signaling throughout the central and peripheral nervous systems. The interaction of quinuclidine-based compounds with these receptors has been extensively studied to understand their affinity, activity, and selectivity.

In vitro binding assays are crucial for determining the affinity of a ligand for its receptor. These experiments typically use radiolabeled ligands to quantify the binding of a test compound to membranes from cells expressing specific receptor subtypes. For the quinuclidine class, studies on novel N-phenylcarbamate analogs demonstrate high affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5). nih.gov

For instance, the analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate, herein designated as Compound 3c, has been shown to exhibit high affinity across all five human mAChR subtypes. nih.govnih.gov The binding affinities, expressed as inhibitor constant (Kᵢ) values, were determined in competition binding assays using Chinese hamster ovary (CHO) cell membranes that stably expressed each specific human mAChR subtype. nih.gov Lower Kᵢ values are indicative of higher binding affinity. The results for this analog highlight a potent interaction with these receptors, with affinities in the low nanomolar range. nih.govnih.gov

| Receptor Subtype | Kᵢ (nM) for Compound 3c |

| M₁ | 2.0 |

| M₂ | 13 |

| M₃ | 2.6 |

| M₄ | 2.2 |

| M₅ | 1.8 |

This table presents the in vitro receptor binding affinities of the analog (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate (Compound 3c) for human muscarinic acetylcholine receptor subtypes (M₁-M₅). Data sourced from studies on CHO cell membranes. nih.govnih.gov

Beyond binding affinity, it is essential to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor. Functional assays in cellular systems are used for this characterization. For quinuclidine analogs, both agonist and antagonist activities have been observed.

In studies using rat striatal slices, the functional activity of Compound 3c was assessed via a [³H]dopamine release assay. The results indicated that this compound acts as an agonist at muscarinic acetylcholine receptors. nih.govnih.gov This agonistic effect was confirmed as it could be inhibited by scopolamine, a known nonselective mAChR antagonist. nih.govnih.gov This demonstrates that the binding of this quinuclidine analog to the receptor initiates a functional cellular response.

While some compounds bind with high affinity to multiple receptor subtypes, others are more selective, preferentially binding to one subtype over others. This selectivity is a critical factor in the development of targeted therapeutics. Although Compound 3c showed high affinity across all five mAChR subtypes, indicating low subtype selectivity, other related analogs from the same structural scaffold have demonstrated notable selectivity. nih.govnih.gov

For example, the analog (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (Compound 3b) was found to have a 17-fold greater selectivity for the M₃ receptor subtype over the M₂ subtype. nih.govnih.gov Such selectivity is significant because different mAChR subtypes mediate distinct physiological functions.

| Compound | M₃ Kᵢ (nM) | M₂ Kᵢ (nM) | Selectivity (M₂ Kᵢ / M₃ Kᵢ) |

| Compound 3b | 7.6 | 130 | ~17-fold |

This table shows the binding affinities of the analog (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate (Compound 3b) for M₂ and M₃ muscarinic receptors and its calculated selectivity ratio. nih.gov

Elucidation of Molecular Mechanisms of Action in Preclinical Models

Understanding how a ligand-receptor interaction translates into a physiological effect requires elucidating the downstream molecular mechanisms. This involves studying the modulation of intracellular signaling pathways and enzyme activity.

Muscarinic acetylcholine receptors are coupled to different G-proteins, which dictates their downstream signaling cascades. The M₁, M₃, and M₅ subtypes primarily couple to Gq/₁₁ proteins, which activate phospholipase C. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a process known as Ca²⁺ mobilization.

Conversely, M₂ and M₄ receptors typically couple to Gi/Go proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Therefore, an agonist at M₁, M₃, or M₅ receptors would be expected to increase intracellular Ca²⁺ levels, while an agonist at M₂ or M₄ receptors would decrease cAMP production. The specific signaling pathway modulated by a quinuclidine-based compound depends on its agonist or antagonist nature and its receptor subtype selectivity.

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine (B1211576), norepinephrine, and serotonin. drugs.com Inhibition of these enzymes is a therapeutic strategy for conditions such as depression and neurodegenerative diseases. nih.govpacific.edu While various chemical scaffolds, such as 3-phenylcoumarins, have been identified as potent MAO inhibitors, there is no widely available scientific evidence from the searched sources to suggest that 3-Phenylquinuclidin-3-ol (B2875071) hydrochloride or its close muscarinic-targeting analogs possess significant inhibitory or activating effects on monoamine oxidase enzymes. nih.govnih.gov The primary pharmacological activity described for this class of compounds is centered on the cholinergic system.

No Publicly Available Research Found on the Specific Pharmacological Actions of 3-Phenylquinuclidin-3-ol hydrochloride

Despite a comprehensive search of available scientific literature, no specific data was found regarding the pharmacological characterization, neurotransmitter release modulation, or target identification of the chemical compound this compound.

The search results yielded general information on the methodologies used for such investigations, including techniques for studying dopamine release and various approaches for target identification. However, none of the retrieved documents contained specific experimental data or discussions pertaining to this compound.

Therefore, the requested article, which was to be structured around the detailed pharmacological characterization and mechanistic investigations of this specific compound, cannot be generated at this time due to the absence of relevant scientific findings in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative and Qualitative SAR Analysis

Qualitative and quantitative SAR analyses are essential for optimizing the interaction of lead compounds with their biological targets. These studies help identify the key molecular components, or pharmacophores, responsible for eliciting a biological response.

The Quinuclidine (B89598) Scaffold: This rigid bicyclic amine serves as a conformationally restricted framework. Its rigidity ensures that the substituents are held in a well-defined spatial orientation, which can reduce the entropic penalty upon binding to a receptor and enhance selectivity.

The C3-Hydroxyl Group: The hydroxyl (-OH) group at the 3-position can act as both a hydrogen bond donor and acceptor. Such interactions are critical for anchoring a ligand within the binding pocket of a receptor. However, some research on related quinuclidinyl analogs suggests that the 3-hydroxyl functional group is not always absolutely essential for activity, indicating that its importance can be target-dependent. nih.gov

The C3-Phenyl Group: The phenyl ring at the 3-position is a bulky, aromatic substituent. It is likely to engage in non-covalent interactions such as van der Waals forces, hydrophobic interactions, and pi-stacking with aromatic amino acid residues in a receptor's binding site. Studies on related compounds, such as analogs of 3-quinuclidinyl benzilate, have shown that replacing a phenyl ring with other aromatic systems like furyl or thienyl moieties does not significantly alter affinity for the muscarinic receptor. nih.gov This suggests that the presence of a sterically substantial aromatic group at this position is a key determinant for binding. nih.gov

The carbon atom at the 3-position of the quinuclidine ring in 3-Phenylquinuclidin-3-ol (B2875071) is a stereocenter, as it is bonded to four different groups (the phenyl ring, the hydroxyl group, and two different parts of the quinuclidine ring system). Consequently, the compound exists as a pair of enantiomers: (R)-3-Phenylquinuclidin-3-ol and (S)-3-Phenylquinuclidin-3-ol.

Biological macromolecules such as receptors and enzymes are inherently chiral. Therefore, it is well-established that enantiomers of a chiral compound can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. One enantiomer may fit perfectly into a binding site, leading to a strong biological response, while the other may bind weakly or not at all. The significant research interest in methods for the asymmetric hydrogenation of 3-quinuclidinone to produce optically pure (R)- or (S)-3-quinuclidinol underscores the recognized importance of stereochemistry in this class of compounds. google.com This stereoselectivity is crucial for achieving targeted efficacy and minimizing off-target effects in a research context.

Understanding the Impact of Physicochemical Parameters on Research Outcomes

The physicochemical properties of a compound are critical determinants of its behavior in a biological system, influencing everything from its solubility to its ability to cross cell membranes.

Lipophilicity, often expressed as a partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. This property is a critical factor in determining a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov

In a research setting, Caco-2 cell permeation experiments are commonly used to predict the intestinal absorption of compounds. Studies on certain quinuclidine derivatives have highlighted the complexity of this process. For instance, an investigation into three derivatives (FRM-1, FRM-2, and FRM-3) revealed significant cellular retention, which can complicate the interpretation of permeability data. nih.gov The active efflux ratio (ER), which indicates whether a compound is actively transported out of cells, varied among these derivatives, demonstrating how subtle structural changes can impact cellular disposition. nih.gov

Table 1: Research Findings on the Efflux Ratio of Three Quinuclidine Derivatives

This table is based on research data for related quinuclidine derivatives and serves to illustrate the concept of cellular permeability in this compound class.

| Compound | Efflux Ratio (ER) | Implication in Research Context |

| FRM-1 | ~ 1.0 | Low potential for being an efflux transporter substrate. nih.gov |

| FRM-2 | ~ 2.0 | Moderate potential for being an efflux transporter substrate. nih.gov |

| FRM-3 | ~ 3.5 | Higher potential for being an efflux transporter substrate. nih.gov |

This data demonstrates that while a certain degree of lipophilicity is necessary for passive diffusion across cell membranes, other factors like interaction with efflux transporters also play a significant role. nih.gov

The quinuclidine structure contains a tertiary amine with a bridgehead nitrogen atom. This nitrogen is basic, meaning it can accept a proton (H+). The basicity is quantified by the pKa value of its conjugate acid. Unsubstituted quinuclidine is a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.3. nih.gov

The basicity is highly sensitive to the electronic effects of substituents on the quinuclidine ring. Electron-withdrawing groups decrease the electron density on the nitrogen, making it less basic (lower pKa). This inductive effect is evident in the pKa values of various 3-substituted quinuclidines.

Table 2: Influence of Substituents on the Basicity of the Quinuclidine Nitrogen

This table illustrates the inductive effect of substituents at the C3 position on the pKa of the corresponding conjugate acid.

| 3-Substituted Quinuclidine | pKa of Conjugate Acid | Effect of Substituent |

| Unsubstituted | 11.3 | Baseline |

| 3-Hydroxyquinuclidine | 9.9 | Electron-withdrawing (-OH) |

| 3-Acetoxyquinuclidine | 9.3 | More electron-withdrawing (-OAc) |

| 3-Chloroquinuclidine | 8.9 | Strongly electron-withdrawing (-Cl) |

| 3-Quinuclidone | 7.2 | Very strongly electron-withdrawing (C=O) |

Given that physiological pH is approximately 7.4, the quinuclidine nitrogen in 3-Phenylquinuclidin-3-ol will be predominantly protonated, carrying a positive charge. This protonation is critical for its biological interactions, as the resulting cation can form strong ionic bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in a receptor's active site.

Conformational Analysis and Preferred Bioactive Conformations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The rigid structure of the quinuclidine core significantly limits its conformational freedom. An unusual structural feature of quinuclidine is that its three fused cyclohexane-like rings are forced to adopt a boat conformation rather than the more stable chair conformation typically seen in single-ring systems. nih.gov

This inherent rigidity is a key feature, as it pre-organizes the molecule for receptor binding. The "bioactive conformation" is the specific three-dimensional shape that a molecule adopts when it binds to its biological target. For 3-Phenylquinuclidin-3-ol, this refers to the precise spatial arrangement of the phenyl and hydroxyl groups relative to the rigid bicyclic scaffold. While the scaffold itself is rigid, rotation around the single bond connecting the C3 atom to the phenyl ring is possible. The preferred bioactive conformation will be the one that maximizes favorable interactions (hydrophobic, hydrogen bonding, ionic) and minimizes steric clashes within the receptor's binding pocket, thereby achieving the lowest energy state for the ligand-receptor complex.

Development of Predictive Models for Analog Design

The creation of predictive models for 3-Phenylquinuclidin-3-ol hydrochloride analogs primarily revolves around Quantitative Structure-Activity Relationship (QSAR) studies. These studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-aryl-3-quinuclidinol derivatives, the primary focus has been on their affinity for muscarinic acetylcholine (B1216132) receptors, which are crucial targets for a variety of therapeutic areas.

Early research into the SAR of 3-heteroaryl-substituted quinuclidin-3-ol and its dehydrated counterpart, quinuclidin-2-ene, laid the groundwork for predictive modeling. A study on a series of these derivatives revealed important structural insights. For instance, it was consistently observed that 3-heteroaryl-quinuclidin-2-ene analogs displayed higher binding affinities for muscarinic receptors compared to their 3-heteroaryl-quinuclidin-3-ol counterparts. This suggests that the presence of the hydroxyl group might not be essential for potent binding and that the conformational rigidity or electronic properties of the double bond in the quinuclidin-2-ene ring could be favorable for receptor interaction. nih.gov

One of the highest receptor binding affinities was recorded for 3-(2-benzofuranyl)quinuclidin-2-ene, with a Ki value of 9.6 nM for cortical muscarinic receptors. nih.gov In contrast, the corresponding 3-ol derivative showed lower affinity. This trend holds across various heteroaryl substitutions, providing a foundational rule for the design of more potent analogs. The structure-affinity relationships are influenced by factors such as the basicity of the azabicyclic nitrogen and the geometric, conformational, and electronic characteristics of the entire molecule. nih.gov

While specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles of their development can be inferred from studies on related structures. The process typically involves:

Data Set Compilation: A series of 3-phenylquinuclidin-3-ol analogs with experimentally determined biological activities (e.g., Ki or IC50 values for muscarinic receptor binding) is assembled.

Descriptor Calculation: A wide range of molecular descriptors for each analog is calculated. These can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and ability to generalize to new compounds.

More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful for this class of compounds. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting contour maps can visually guide chemists in identifying regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

For instance, a CoMFA or CoMSIA study on 3-phenylquinuclidin-3-ol analogs might reveal that bulky, electron-withdrawing substituents on the phenyl ring are favorable for activity, while steric hindrance near the quinuclidine nitrogen is detrimental. This information is invaluable for the rational design of new analogs with improved potency and selectivity.

While detailed research findings with extensive data tables and specific predictive models for this compound remain somewhat elusive in the public domain, the foundational SAR studies on related quinuclidinol derivatives provide a clear roadmap for the application of computational modeling in the design of novel and more effective analogs.

Preclinical Mechanistic Investigations Using Advanced Research Models

In Vitro Cellular Models for Functional and Mechanistic Studies

No publicly available research could be identified that has utilized in vitro cellular models to investigate the functional and mechanistic properties of 3-Phenylquinuclidin-3-ol (B2875071) hydrochloride.

Mammalian Cell Lines (e.g., CHO Cells Expressing Recombinant Receptors)

There are no documented studies that have employed Chinese Hamster Ovary (CHO) cells or other mammalian cell lines expressing recombinant receptors to characterize the interaction of 3-Phenylquinuclidin-3-ol hydrochloride with specific molecular targets. Research in this area would typically involve receptor binding assays or functional assays to determine the affinity and efficacy of the compound at various receptors, but such data for this compound has not been published.

Primary Cell Cultures for Specific Biological Responses

Investigations using primary cell cultures, which would provide insights into the compound's effects in a more physiologically relevant context, have not been reported for this compound. Studies on primary neurons, hepatocytes, or other cell types to examine biological responses such as cytotoxicity, gene expression changes, or signaling pathway modulation are absent from the scientific literature.

Ex Vivo Tissue and Organ Bath Preparations

There is a lack of published ex vivo studies on this compound. Such studies are crucial for understanding the physiological effects of a compound on intact tissues.

Isolated Organ Contractility and Relaxation Studies

No data has been found regarding the effects of this compound on the contractility or relaxation of isolated tissues, such as ileum, vas deferens, or aortic rings. These types of experiments are fundamental in characterizing a compound's potential impact on smooth muscle function and autonomic neurotransmission.

Neurotransmitter Release Studies in Brain Slices

The influence of this compound on neurotransmitter release has not been documented in studies using brain slices. This type of research is pivotal for understanding a compound's potential to modulate synaptic transmission and neuronal communication, but no such investigations have been made public for this specific chemical entity.

In Vivo Proof-of-Concept Studies in Research Animals (Focus on Mechanistic Endpoints)

No in vivo studies focusing on the mechanistic endpoints of this compound in research animals have been published. Consequently, there is no information regarding its pharmacokinetic profile, central nervous system effects, or its mechanism of action in a whole-organism context. Techniques such as in vivo microdialysis to measure neurotransmitter levels in specific brain regions have not been reported in connection with this compound.

Assessment of Pharmacodynamic Biomarkers in Animal Models

Pharmacodynamic (PD) biomarkers are crucial in preclinical research for demonstrating the biological effect of a compound on its intended target. In animal models, the choice of biomarkers for a novel phenylquinuclidin-3-ol derivative would depend on its specific molecular target.

For compounds targeting muscarinic acetylcholine (B1216132) receptors (mAChRs) , which are G protein-coupled receptors (GPCRs), PD biomarkers can range from downstream signaling events to physiological outcomes. For instance, activation of different mAChR subtypes (M1-M5) can lead to various cellular responses, including modulation of second messengers like inositol (B14025) phosphates and cyclic AMP, or activation of specific signaling pathways like the ERK pathway. In animal models, these changes can be measured in relevant tissues, such as the brain, following compound administration.

For ligands that target the vesicular acetylcholine transporter (VAChT) , a key protein in cholinergic presynaptic terminals, a relevant PD biomarker in animal models of neurodegenerative diseases like Alzheimer's disease could be the density of the transporter itself. A decrease in VAChT is associated with cholinergic neurodegeneration. nih.gov Therefore, a therapeutic agent targeting VAChT might aim to protect against this loss, and the level of VAChT in specific brain regions could serve as a key biomarker of efficacy.

The following table summarizes potential pharmacodynamic biomarkers that could be assessed in animal models for a compound with predicted activity at mAChRs or VAChT.

| Potential Target | Biomarker | Tissue/Sample Type | Measurement Technique | Relevance |

| Muscarinic Acetylcholine Receptors (mAChRs) | Phosphorylated ERK (pERK) | Brain tissue homogenates | Western Blot, ELISA | Measures downstream signaling of receptor activation. nih.gov |

| Muscarinic Acetylcholine Receptors (mAChRs) | Inositol Phosphate (B84403) Accumulation | Brain tissue slices | Radiometric assays | Direct measure of Gq-coupled mAChR activation. |

| Muscarinic Acetylcholine Receptors (mAChRs) | Core Body Temperature | - | Telemetry | mAChR modulation can affect thermoregulation. |

| Vesicular Acetylcholine Transporter (VAChT) | VAChT Density | Brain tissue sections | Autoradiography with a specific radioligand | Indicates preservation of cholinergic nerve terminals. nih.gov |

| Vesicular Acetylcholine Transporter (VAChT) | Acetylcholine levels | Brain microdialysate | HPLC-MS | Measures functional impact on neurotransmitter packaging and release. |

Interactive Data Table

Evaluation of Target Engagement in Live Organisms (Non-Clinical Efficacy)

Confirming that a drug candidate interacts with its intended target in a living organism is a critical step in preclinical development. This is known as target engagement. For compounds acting on the central nervous system, this often involves sophisticated in vivo techniques.

For ligands of muscarinic acetylcholine receptors , a common method to demonstrate target engagement in animal models is through in vivo competition studies using radiolabeled ligands. nih.gov For example, a non-radioactive compound like a 3-quinuclidinyl benzilate analogue is administered to an animal, followed by a dose of a radiolabeled version of the same or a similar ligand (e.g., [3H]-QNB). nih.gov The degree to which the non-radioactive compound prevents the binding of the radiolabeled ligand in specific brain regions (e.g., cortex, hippocampus) indicates the extent of target engagement. This can be quantified by ex vivo analysis of brain tissue or non-invasively using imaging techniques like positron emission tomography (PET) if a suitable PET radiotracer is available.

In the case of compounds targeting the vesicular acetylcholine transporter , PET imaging is a powerful tool for demonstrating target engagement in live animals. nih.gov A radiolabeled analogue of the compound, for instance, a carbon-11 (B1219553) labeled vesamicol (B58441) derivative, can be administered to an animal, and its uptake and distribution in the brain can be visualized using a PET scanner. nih.gov To confirm that the observed signal is due to specific binding to VAChT, a blocking study is often performed. In such a study, the animal is pre-treated with a high dose of a known VAChT ligand (like vesamicol itself), which should significantly reduce the brain uptake of the radiolabeled tracer. nih.gov

The following table presents examples of target engagement studies for compounds structurally related to this compound.

| Compound Class | Target | Methodology | Animal Model | Key Findings | Reference |

| Quinuclidinyl Benzilate Analogues | Muscarinic Acetylcholine Receptors (mAChRs) | In vivo competition with (-)-[3H]Quinuclidinyl Benzilate | Rat | A linear correlation was found between the in vivo competition for the mAChR and the in vitro affinity of the analogues. | nih.gov |

| Vesamicol Analogues | Vesicular Acetylcholine Transporter (VAChT) | In vivo biodistribution and PET-CT imaging with [11C]OMDV | Rat | Co-administration of vesamicol significantly inhibited the brain accumulation of [11C]OMDV, demonstrating specific binding to VAChT. | nih.gov |

Interactive Data Table

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Elucidation (NMR, MS, IR)

High-resolution spectroscopic methods are indispensable for determining the molecular structure of 3-Phenylquinuclidin-3-ol (B2875071) hydrochloride. These techniques provide detailed information about the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition. For 3-Phenylquinuclidin-3-ol, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum of the related compound, 3-quinuclidinol (B22445), is well-documented and provides a basis for predicting the fragmentation patterns. Electron ionization (EI) would likely lead to fragmentation of the quinuclidine (B89598) ring. Electrospray ionization (ESI), a softer technique, would be expected to show a prominent peak for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of 3-Phenylquinuclidin-3-ol hydrochloride is expected to show characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would indicate the O-H stretching of the tertiary alcohol. C-H stretching vibrations for the aromatic phenyl ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The presence of the hydrochloride salt would result in a broad N-H stretching band, typically in the 2400-2700 cm⁻¹ region. Characteristic C=C stretching peaks for the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (HPLC, GC)

Chromatographic techniques are the gold standard for assessing the purity of chemical compounds and quantifying them in research samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis of polar organic compounds like this compound. A C18 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The acidic nature of the buffer helps to ensure good peak shape for the amine. Detection would typically be performed using a UV detector, leveraging the chromophore of the phenyl group (likely around 210-260 nm). A validated HPLC method would demonstrate high resolution, allowing for the separation of the main compound from any potential impurities arising from synthesis or degradation.

Gas Chromatography (GC): While GC can be used for purity analysis, the relatively low volatility and polar nature of this compound make it less straightforward than HPLC. The compound would likely require derivatization, for instance, by silylating the hydroxyl group to increase its volatility and thermal stability, before injection onto the GC column. A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) would be used, and detection would be achieved with a flame ionization detector (FID).

Chiral Analysis Techniques for Enantiomeric Purity Determination

Since 3-Phenylquinuclidin-3-ol possesses a chiral center at the C3 position, it exists as a pair of enantiomers, (R)- and (S)-3-Phenylquinuclidin-3-ol. It is crucial to separate and quantify these enantiomers to determine the enantiomeric purity of a sample.

Chiral HPLC is the predominant technique for this purpose. Research on the closely related 3-quinuclidinol has shown that effective separation can be achieved using chiral stationary phases (CSPs). oup.comgoogle.com Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® or Chiralcel®), are often successful. oup.comgoogle.com

A common strategy involves pre-column derivatization of the hydroxyl group to enhance interaction with the CSP and to introduce a stronger UV chromophore. oup.comgoogle.com For example, reaction with benzoyl chloride would form the corresponding benzoate (B1203000) ester. oup.com This derivative can then be resolved on a chiral column using a normal-phase mobile phase, such as a mixture of hexane, ethanol, and an amine modifier like diethylamine. oup.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

| Parameter | Typical Condition |

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IC) oup.com |

| Mobile Phase | Normal Phase (e.g., n-hexane:ethanol:2-propanol:diethylamine) oup.com |

| Derivatization | Pre-column derivatization of the hydroxyl group (e.g., with benzoyl chloride) oup.com |

| Detection | UV Detector |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the positions of all atoms. For a chiral compound, this method can unambiguously determine the absolute configuration as either (R) or (S), provided a heavy atom is present or anomalous dispersion techniques are used. The data also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing.

Development of Bioanalytical Methods for Quantifying the Compound in Research Matrices

To study the compound in a biological context, sensitive and selective bioanalytical methods are required to quantify it in complex research matrices like plasma, serum, or tissue homogenates. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for this application due to its high sensitivity, selectivity, and wide dynamic range.

The development of a robust LC-MS/MS method involves several key steps:

Computational and Theoretical Chemistry Approaches

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how a ligand like 3-Phenylquinuclidin-3-ol (B2875071) hydrochloride might interact with a biological target, such as a receptor or enzyme.

To predict the binding mode of 3-Phenylquinuclidin-3-ol hydrochloride, a three-dimensional structure of the target protein is required. Molecular docking software would then be used to fit the ligand into the binding site of the protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket.

A scoring function is then used to estimate the binding affinity for each pose, which is typically expressed as a binding energy value. Lower binding energies generally indicate a more stable protein-ligand complex. The results would reveal the most likely binding pose and provide insights into the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

Table 1: Hypothetical Key Interactions for this compound with a Target Protein

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bond | Hydroxyl group, Quinuclidine (B89598) nitrogen | Asp, Glu, Ser, Thr, Asn, Gln, Tyr |

| Hydrophobic | Phenyl ring | Ala, Val, Leu, Ile, Phe, Trp, Met |

| Cation-π | Protonated Quinuclidine nitrogen | Phe, Tyr, Trp |

Note: This table is illustrative and based on the chemical structure of the compound. Actual interactions would depend on the specific protein target.

The insights gained from molecular docking studies of this compound can guide the rational design of new, potentially more potent or selective ligands. By understanding the structure-activity relationship (SAR) at the molecular level, chemists can propose modifications to the ligand's structure to enhance its binding affinity or improve its pharmacokinetic properties. For example, a functional group could be added to form an additional hydrogen bond with the target, or a bulky substituent could be introduced to improve selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis could predict its reactivity in various chemical environments and its potential to participate in charge-transfer interactions.

Table 2: Illustrative Frontier Molecular Orbital Data

| Parameter | Hypothetical Value (eV) | Implication |

| HOMO Energy | -8.5 | Relates to electron-donating ability |

| LUMO Energy | -1.2 | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | 7.3 | Indicator of chemical reactivity and kinetic stability |

Note: These values are for illustrative purposes only and would need to be calculated using quantum chemistry software.

Quantum chemical calculations can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This information is valuable for understanding how the compound is synthesized, how it might be metabolized, or how it could react with other molecules in a biological system.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of both the ligand and its target receptor over time.

MD simulations would start with the docked complex of this compound and its target protein. The system would be solvated in a box of water molecules and ions to mimic physiological conditions. The simulation would then calculate the forces between all atoms and use Newton's laws of motion to predict their movements over a certain period of time.

These simulations can reveal the stability of the predicted binding pose from molecular docking. They can also show how the protein conformation might change upon ligand binding, a phenomenon known as induced fit. Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. This is because MD simulations account for the flexibility of both the ligand and the protein, as well as the effects of the solvent.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are based on the principle that the biological activity of a chemical compound is directly related to its molecular structure. By establishing a mathematical correlation between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, untested molecules.

Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points between a ligand and its receptor, serving as a 3D query for virtual screening or as a guide for designing new molecules with desired biological activity.

Hypothetical QSAR Study of this compound Analogs:

A hypothetical QSAR study on a series of this compound analogs would involve the following steps:

Data Set Selection: A series of analogs would be synthesized with variations at different positions of the 3-Phenylquinuclidin-3-ol scaffold. Their biological activity against a specific target would be determined experimentally.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, including:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and frontier orbital energies.

Physicochemical descriptors: Including logP (lipophilicity) and molar refractivity.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a QSAR equation linking the descriptors to the biological activity. The model's predictive power would be rigorously validated using internal and external validation techniques.

The resulting QSAR model could be used to predict the activity of newly designed analogs, prioritizing the synthesis of the most promising candidates.

Illustrative Data for a Hypothetical QSAR Study:

| Compound | Substitution on Phenyl Ring | LogP | Dipole Moment (Debye) | Predicted Activity | Experimental Activity (IC50, nM) |

|---|---|---|---|---|---|

| Analog 1 | H | 2.5 | 1.8 | 150 | 165 |

| Analog 2 | 4-Cl | 3.2 | 2.5 | 80 | 92 |

| Analog 3 | 4-OCH3 | 2.3 | 2.1 | 120 | 135 |

| Analog 4 | 3-NO2 | 2.8 | 4.2 | 250 | 270 |

Pharmacophore Model of this compound:

A ligand-based pharmacophore model could be generated from the 3D structure of this compound and its active analogs. Based on its structure, a hypothetical pharmacophore model might include the following features:

A hydrophobic/aromatic feature corresponding to the phenyl ring.

A hydrogen bond acceptor feature from the hydroxyl group.

A positive ionizable feature associated with the protonated nitrogen in the quinuclidine ring.

This pharmacophore model could then be used as a 3D query to search large chemical databases for structurally diverse compounds that match the key features required for biological activity.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based (requiring the 3D structure of the target) or ligand-based (using information from known active molecules).

Virtual library design involves the computational creation of a large set of virtual molecules that can be screened for desired properties before any chemical synthesis is undertaken. This allows for the exploration of a much larger chemical space than would be possible with traditional synthesis and screening methods.

Virtual Screening Campaign for this compound Analogs:

A virtual screening campaign could be initiated using a pharmacophore model derived from this compound. The workflow would be as follows:

Database Selection: Large databases of commercially available or synthetically accessible compounds would be chosen.

Pharmacophore-based Filtering: The databases would be screened using the hypothetical pharmacophore model to retrieve molecules that match the defined chemical features and their spatial arrangement.

Molecular Docking: The hits from the pharmacophore screen would then be subjected to molecular docking studies if the 3D structure of the biological target is known. Docking would predict the binding mode and estimate the binding affinity of each compound to the target.

Hit Selection and Experimental Validation: The top-ranked compounds from the docking studies would be selected for purchase or synthesis and subsequent experimental testing to confirm their biological activity.

Design of a Virtual Library based on the 3-Phenylquinuclidin-3-ol Scaffold:

A virtual library can be designed by enumerating possible modifications to the 3-Phenylquinuclidin-3-ol core structure. This could involve:

Substitution on the phenyl ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to probe the structure-activity relationship.

Modification of the quinuclidine ring: Exploring the effects of substitutions on the bicyclic core.

Replacement of the hydroxyl group: Investigating other functional groups that could act as hydrogen bond donors or acceptors.

This virtual library can then be screened in silico to prioritize the design and synthesis of novel and potentially more potent analogs.

Illustrative Virtual Library Design and Screening Results:

| Scaffold | R1 Group (Phenyl Substitution) | R2 Group (Quinuclidine Substitution) | Predicted Binding Affinity (kcal/mol) | ADMET Score |

|---|---|---|---|---|

| 3-Phenylquinuclidin-3-ol | 4-F | H | -8.5 | Good |

| 3-Phenylquinuclidin-3-ol | 3,4-diCl | H | -9.2 | Moderate |

| 3-Phenylquinuclidin-3-ol | 4-CF3 | H | -8.9 | Good |

| 3-Phenylquinuclidin-3-ol | H | 1-CH3 | -7.8 | Good |

Challenges, Future Directions, and Unexplored Research Avenues

Overcoming Synthetic Hurdles for Complex Quinuclidine (B89598) Derivatives

The synthesis of quinuclidine derivatives, especially those with complex substitution patterns, can be a formidable challenge. The inherent rigidity of the 1-azabicyclo[2.2.2]octane system limits the conformational flexibility, which can complicate certain chemical transformations. nih.gov Developing new synthetic methodologies to introduce a wider variety of functional groups onto the quinuclidine core is crucial for expanding the chemical space available for drug discovery. Researchers are continually seeking more efficient and stereoselective routes to access these complex molecules. For instance, the creation of new chemotherapeutic agents with selective cytotoxicity often involves multi-step syntheses to achieve the desired substitution patterns on the quinuclidine ring. researchgate.net Practical and site-selective reactions, such as C-H halogenation, are highly desirable for streamlining the synthesis of advanced drug intermediates, which have traditionally required more convoluted synthetic pathways. acs.org

Identification of Novel Biological Targets Beyond Current Focus

While much of the research on 3-phenylquinuclidin-3-ol (B2875071) hydrochloride and related compounds has centered on established targets like muscarinic and nicotinic acetylcholine (B1216132) receptors, there is a vast, unexplored landscape of potential biological targets. nih.govlookchem.com The unique three-dimensional structure of the quinuclidine moiety could allow for interactions with a wide range of proteins, including enzymes, ion channels, and other G-protein coupled receptors (GPCRs). High-throughput screening campaigns and chemoproteomics approaches could unveil unexpected binding partners for this class of compounds, opening up new therapeutic avenues for a variety of diseases. The structural similarity to known active compounds makes synthetic quinuclidine derivatives a promising area for discovering new drug molecules through structural modification. nih.gov

Development of Highly Selective and Potent Ligands for Research Tools

The development of highly selective and potent ligands is paramount for their use as research tools to dissect complex biological pathways. While some quinuclidine derivatives have shown promise in terms of selectivity for specific receptor subtypes, achieving absolute specificity remains a significant goal. nih.gov For example, the quinuclidine scaffold has been extensively utilized in the development of agonists for the α7 nicotinic acetylcholine receptor (nAChR), with hydrophobic substituents at the 3-position of the quinuclidine framework conferring selectivity. nih.gov Fine-tuning the structure of these compounds through medicinal chemistry efforts can lead to probes that can selectively modulate a single target, thereby minimizing off-target effects and providing clearer insights into its physiological function. A series of 2-(arylmethyl)-3-substituted quinuclidines has been developed as highly selective agonists for the α7 nAChR, demonstrating the tunability of this scaffold. lookchem.com

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, offers a more nuanced approach to regulating receptor activity. nih.gov This can be likened to a dimmer switch rather than a simple on/off switch. nih.gov The quinuclidine scaffold is well-suited for the design of allosteric modulators. For instance, certain ether quinuclidine derivatives have been shown to act as positive allosteric modulators (PAMs) of the α7 nAChR. nih.gov These compounds potentiate the effects of the endogenous ligand, acetylcholine, rather than directly activating the receptor themselves. nih.gov Further exploration of the allosteric modulation potential of 3-phenylquinuclidin-3-ol hydrochloride and its analogs could lead to the development of safer and more effective drugs with fewer side effects. nih.gov Research into compounds like xanomeline (B1663083) has provided insights into the allosteric interactions with the M1 muscarinic acetylcholine receptor, demonstrating the potential for quinuclidine-like structures in this area. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. mednexus.orgijirt.org These technologies can analyze vast datasets to identify novel drug targets, predict the activity of new compounds, and optimize molecular structures for enhanced potency and selectivity. nih.gov For a compound class like quinuclidines, AI algorithms can be employed to design virtual libraries of derivatives and predict their binding affinities for various targets, thereby accelerating the discovery of promising new drug candidates. astrazeneca.combpasjournals.com By leveraging machine learning models, researchers can more efficiently navigate the vast chemical space and prioritize the synthesis of compounds with the highest probability of success, reducing the time and cost associated with traditional drug development. astrazeneca.combpasjournals.com

Potential for this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule that is used to study the function of a particular protein or biological pathway. An ideal chemical probe is highly potent, selective, and has a well-characterized mechanism of action. Given its defined structure and known interactions with certain receptors, this compound has the potential to be developed into a valuable chemical probe. Further characterization of its biological activity and selectivity profile is necessary to validate its use in this context. If proven to be highly selective for a specific target, it could be used to investigate the role of that target in various physiological and pathological processes, ultimately contributing to a deeper understanding of disease mechanisms.

Conclusion

Summary of Key Academic Contributions and Findings

The academic journey of 3-Phenylquinuclidin-3-ol (B2875071) hydrochloride is fundamentally linked to the exploration of the cholinergic nervous system. Its primary contribution lies in its role as a pivotal synthetic intermediate for vesamicol (B58441) and a host of structurally related analogues. nih.gov Research utilizing these derivatives has been instrumental in elucidating the function and pharmacology of the vesicular acetylcholine (B1216132) transporter (VAChT). These studies have provided a molecular-level understanding of acetylcholine storage, a critical step in neurotransmission. Furthermore, investigations into the stereochemistry of quinuclidinol derivatives have consistently highlighted the enantioselective nature of cholinergic proteins, from receptors to enzymes, reinforcing the importance of chiral purity in pharmacological studies. scispace.com

Perspectives on the Enduring Research Potential of 3-Phenylquinuclidin-3-ol Hydrochloride and its Scaffold

The quinuclidine (B89598) scaffold, exemplified by 3-Phenylquinuclidin-3-ol, remains a "privileged" structure in medicinal chemistry, promising continued relevance in drug discovery. nih.govmdpi.com Its rigid conformation provides a fixed orientation for functional groups, which is highly advantageous for designing selective ligands. The future research potential is vast, extending beyond cholinergic targets. The scaffold's proven success invites its application in designing novel ligands for other G-protein coupled receptors (GPCRs) and ion channels. Moreover, with the rise of neurodegenerative diseases linked to cholinergic deficits, such as Alzheimer's disease, the development of new VAChT-targeting molecules for diagnostic imaging (e.g., PET ligands) or therapeutic intervention remains a highly active and critical area of research. nih.govnih.gov The chemical tractability of the 3-phenylquinuclidin-3-ol core allows for systematic modifications, making it an ideal platform for generating compound libraries to screen for new biological activities. nih.govmdpi.com

Call for Interdisciplinary Research Collaborations

To fully unlock the potential of the 3-Phenylquinuclidin-3-ol scaffold, enhanced collaboration between different scientific disciplines is essential. Synthetic organic chemists are needed to develop novel, efficient, and stereoselective synthetic routes to new derivatives. eurekaselect.com These compounds can then be evaluated by pharmacologists and neuroscientists to determine their biological activity and mechanism of action. Furthermore, computational chemists and structural biologists can provide invaluable insights through molecular docking and structure-based drug design, guiding the synthesis of more potent and selective molecules. nih.gov Such an integrated, interdisciplinary approach will accelerate the translation of basic scientific findings into potential diagnostic tools and therapeutic leads for a range of neurological and psychiatric disorders.

Q & A

Q. What are the recommended methods for synthesizing 3-Phenylquinuclidin-3-ol hydrochloride in a research setting?

Synthesis typically involves quinuclidine scaffold modification via nucleophilic substitution or catalytic hydrogenation. Key steps include:

- Intermediate preparation : Use 3-quinuclidinone hydrochloride (CAS 1193-65-3) as a precursor, reacting with phenylmagnesium bromide under anhydrous conditions to introduce the phenyl group .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity.

- Safety : Conduct reactions under inert atmosphere (N₂/Ar) due to moisture sensitivity of intermediates .

Q. What analytical techniques are essential for characterizing this compound?

- Structural confirmation : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to verify quinuclidine ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.2–7.6 ppm) .

- Purity assessment : HPLC with UV detection (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities. Retention time consistency across batches is critical .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and rule out byproducts .

Q. What safety protocols are mandatory for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if airborne dust is generated .

- Engineering controls : Perform manipulations in a fume hood with local exhaust ventilation to minimize inhalation risks .

- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation. Monitor for discoloration or precipitation as signs of instability .

Q. How should researchers assess acute toxicity in preliminary studies?

- In vitro assays : Use cell viability assays (e.g., MTT) on human hepatocyte (HepG2) or neuronal (SH-SY5Y) cell lines at concentrations 1–100 µM .

- In vivo screening : Administer doses (1–50 mg/kg) to rodents via intraperitoneal injection, monitoring for CNS depression or respiratory distress over 24–72 hours .

Advanced Research Questions

Q. How can chiral purity be optimized during synthesis?

- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers. Optimize flow rate and temperature for baseline separation .

- Asymmetric catalysis : Use palladium-catalyzed asymmetric hydrogenation with (R)-BINAP ligands to enhance enantiomeric excess (>90%) .

Q. What strategies resolve contradictions in receptor-binding affinity data across studies?

Q. How can degradation pathways be characterized under stressed storage conditions?

- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS/MS to identify major pathways (e.g., hydrolysis of the quinuclidine ring) .

- Stabilization : Add antioxidants (e.g., BHT) or lyophilize the compound to prolong shelf life .

Q. What advanced models evaluate chronic neurotoxicity?

Q. How can computational methods predict interactions with non-target receptors?

- Molecular docking : Screen against homology models of off-target receptors (e.g., NMDA, dopamine D₂) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) binding assays .

- Machine learning : Train QSAR models on datasets of structurally related arylcyclohexylamines to predict binding affinities .

Q. What interdisciplinary approaches enhance forensic identification of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.